molecular formula C8H10ClN3S B12714823 1-(4-Chlorophenyl)-4-methylthiosemicarbazide CAS No. 27562-78-3

1-(4-Chlorophenyl)-4-methylthiosemicarbazide

Cat. No.: B12714823
CAS No.: 27562-78-3
M. Wt: 215.70 g/mol
InChI Key: CWVQPOXZOJOHNZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methylthiosemicarbazide is an organic compound characterized by the presence of a chlorophenyl group attached to a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide typically involves the reaction of 4-chlorobenzaldehyde with methylthiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-methylthiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-methylthiosemicarbazide
  • 1-(4-Chlorophenyl)-4-ethylthiosemicarbazide
  • 1-(4-Bromophenyl)-4-methylthiosemicarbazide

Comparison: 1-(4-Chlorophenyl)-4-methylthiosemicarbazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions and exhibit diverse biological activities. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

CAS No.

27562-78-3

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

1-(4-chloroanilino)-3-methylthiourea

InChI

InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H2,10,12,13)

InChI Key

CWVQPOXZOJOHNZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC1=CC=C(C=C1)Cl

Origin of Product

United States

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